molecular formula C25H26N2O6S B2930620 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide CAS No. 1005300-17-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2930620
CAS No.: 1005300-17-3
M. Wt: 482.55
InChI Key: ZUTZZFRKPBZEAL-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide is a synthetic small-molecule compound featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at position 1 and a 3,4,5-trimethoxybenzamide moiety at position 4.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-31-22-15-18(16-23(32-2)24(22)33-3)25(28)26-19-11-12-21-17(14-19)8-7-13-27(21)34(29,30)20-9-5-4-6-10-20/h4-6,9-12,14-16H,7-8,13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTZZFRKPBZEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method involves the N-sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction is followed by the coupling of the resulting sulfonamide with 3,4,5-trimethoxybenzoyl chloride under basic conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which are involved in bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall, leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), which further contributes to its antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on physicochemical properties, synthetic pathways, and inferred bioactivity.

Substituent Effects on Physicochemical Properties

Compounds bearing the 3,4,5-trimethoxybenzamide group exhibit distinct variations in melting points, solubility, and spectral properties depending on substituents.

Compound Name / ID Key Substituents Melting Point (°C) Yield (%) Notable Spectral Data (NMR/IR) Source
Target Compound Benzenesulfonyl-tetrahydroquinoline Not reported Not reported Not available in evidence
Compound 4a () Furan-2-yl, o-tolylamino 222–224 NH (3271 cm⁻¹), C=O (1665 cm⁻¹) Acrylamide derivatives
Compound 2a () Furan-2-yl, 3-chlorophenylamino 248–250 54.3 Olefinic CH (δ 7.22–7.47 ppm) TMP-based amides
Compound 58 () Pyrimidin-2-ylpiperidin-4-yl, thiazole 97–100 39 m/z 589.2009 (HRMS) Thiazole peptidomimetics

Key Observations :

  • Melting Points : Derivatives with chlorinated aryl groups (e.g., 2a ) exhibit higher melting points (>240°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Spectral Signatures : The benzenesulfonyl group in the target compound is expected to show strong IR absorption near 1350–1150 cm⁻¹ (S=O stretching), distinct from the C=O and NH peaks in acrylamide analogs .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a trimethoxybenzamide moiety. Its molecular formula is C21H24N2O5SC_{21}H_{24}N_{2}O_{5}S with a molecular weight of approximately 428.5 g/mol. The unique structural characteristics contribute to its biological activity and potential as a lead compound in drug development.

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. Notably:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which are crucial in bacterial cell wall synthesis. Inhibition of these enzymes disrupts bacterial growth and viability.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results indicating its potential as an antibacterial agent.

Cytotoxic Effects

The compound has demonstrated cytotoxic effects against several human tumor cell lines. Research indicates that derivatives of this compound have induced apoptosis in cancer cells, suggesting its potential application in cancer therapy.

Case Studies and Experimental Results

  • Antibacterial Activity : A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, highlighting its potent antibacterial properties.
  • Cytotoxicity Assays : In vitro assays conducted on human breast cancer cell lines revealed that the compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent.
  • Mechanistic Studies : Further investigation into the mechanism revealed that the compound induces apoptosis through the mitochondrial pathway, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus15 µg/mL
AntibacterialEscherichia coli15 µg/mL
CytotoxicityHuman breast cancer cellsIC50 = 10 µM
Apoptosis InductionHuman tumor cell lines-

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